Cas no 73863-49-7 (2-Chloro-3-(chloromethyl)-7-methoxyquinoline)
2-Chloro-3-(chloromethyl)-7-methoxyquinoline Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-3-(chloromethyl)-7-methoxy-quinoline
- 2-CHLORO-3-(CHLOROMETHYL)-7-METHOXYQUINOLINE
- 2-Chloro-3-chloromethyl-7-methoxy-quinoline
- 73863-49-7
- HMS2690O19
- MLS000771912
- 2-Chloro-3-chloromethyl-7-methoxyquinoline
- AB20892
- 2-Chloro-3-chloromethyl-7-methoxyquinoline, AldrichCPR
- FT-0641491
- YCA86349
- MFCD04971675
- AKOS000320104
- Z56347121
- EN300-10029
- SMR000376510
- A837945
- CHEMBL1319442
- DTXSID20368851
- DB-020773
- G22040
- 2-Chloro-3-(chloromethyl)-7-methoxyquinoline
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- MDL: MFCD04971675
- Inchi: 1S/C11H9Cl2NO/c1-15-9-3-2-7-4-8(6-12)11(13)14-10(7)5-9/h2-5H,6H2,1H3
- InChI Key: ICHNEESGHIDYMZ-UHFFFAOYSA-N
- SMILES: ClC1=C(CCl)C=C2C=CC(=CC2=N1)OC
Computed Properties
- Exact Mass: 241.00600
- Monoisotopic Mass: 241.006
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 22.1Ų
Experimental Properties
- Density: 1.341
- Boiling Point: 370.7°C at 760 mmHg
- Flash Point: 178°C
- Refractive Index: 1.621
- PSA: 22.12000
- LogP: 3.63560
2-Chloro-3-(chloromethyl)-7-methoxyquinoline Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H302-H318
- Warning Statement: P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-41
- Safety Instruction: 26-39
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Hazardous Material Identification:
2-Chloro-3-(chloromethyl)-7-methoxyquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Chloro-3-(chloromethyl)-7-methoxyquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | BBO000117-1G |
2-Chloro-3-chloromethyl-7-methoxyquinoline |
73863-49-7 | 1g |
¥3719.09 | 2023-11-11 | ||
| TRC | C386248-50mg |
2-Chloro-3-(chloromethyl)-7-methoxyquinoline |
73863-49-7 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C386248-100mg |
2-Chloro-3-(chloromethyl)-7-methoxyquinoline |
73863-49-7 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C386248-500mg |
2-Chloro-3-(chloromethyl)-7-methoxyquinoline |
73863-49-7 | 500mg |
$ 295.00 | 2022-06-06 | ||
| Apollo Scientific | OR307909-1g |
2-Chloro-3-chloromethyl-7-methoxyquinoline |
73863-49-7 | 1g |
£230.00 | 2025-02-20 | ||
| Chemenu | CM256848-1g |
2-Chloro-3-(chloromethyl)-7-methoxyquinoline |
73863-49-7 | 97% | 1g |
$290 | 2022-06-10 | |
| abcr | AB212745-250 mg |
2-Chloro-3-chloromethyl-7-methoxyquinoline; 95% |
73863-49-7 | 250mg |
€152.50 | 2023-06-23 | ||
| abcr | AB212745-1 g |
2-Chloro-3-chloromethyl-7-methoxyquinoline; 95% |
73863-49-7 | 1g |
€331.00 | 2023-06-23 | ||
| abcr | AB212745-5 g |
2-Chloro-3-chloromethyl-7-methoxyquinoline; 95% |
73863-49-7 | 5g |
€858.00 | 2023-06-23 | ||
| Enamine | EN300-10029-0.05g |
2-chloro-3-(chloromethyl)-7-methoxyquinoline |
73863-49-7 | 95.0% | 0.05g |
$55.0 | 2025-03-21 |
2-Chloro-3-(chloromethyl)-7-methoxyquinoline Suppliers
2-Chloro-3-(chloromethyl)-7-methoxyquinoline Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 2-Chloro-3-(chloromethyl)-7-methoxyquinoline
Recent Advances in the Study of 2-Chloro-3-(chloromethyl)-7-methoxyquinoline (CAS: 73863-49-7)
The compound 2-Chloro-3-(chloromethyl)-7-methoxyquinoline (CAS: 73863-49-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic quinoline derivative serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting infectious diseases and cancer. Recent studies have explored its potential as a building block for novel antimicrobial and antitumor agents, leveraging its unique chemical reactivity imparted by the chloromethyl and methoxy functional groups.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in developing next-generation antimalarial drugs. Researchers utilized 73863-49-7 as a key precursor to synthesize a series of 4-aminoquinoline derivatives, which showed potent activity against chloroquine-resistant Plasmodium falciparum strains. The chloromethyl group at the 3-position proved particularly valuable for further functionalization, enabling the creation of compounds with improved pharmacokinetic properties.
In the oncology domain, a recent Nature Communications paper (2024) highlighted the compound's role in developing selective kinase inhibitors. The quinoline scaffold of 2-Chloro-3-(chloromethyl)-7-methoxyquinoline was modified to target specific oncogenic kinases while minimizing off-target effects. The research team reported that derivatives bearing this core structure exhibited nanomolar inhibition against several cancer-associated kinases, with promising selectivity profiles in preclinical models.
From a synthetic chemistry perspective, advances in green chemistry approaches have been applied to the production of 73863-49-7. A 2024 ACS Sustainable Chemistry & Engineering publication described a novel catalytic system that reduces the environmental impact of its synthesis by minimizing hazardous byproducts and improving atom economy. This development addresses growing concerns about sustainable manufacturing in the pharmaceutical industry while maintaining high yields of the desired product.
Ongoing research continues to explore the full potential of this versatile compound. Current investigations focus on its application in PROTAC (Proteolysis Targeting Chimera) technology, where its bifunctional nature could enable the development of novel targeted protein degraders. Preliminary results suggest that derivatives of 2-Chloro-3-(chloromethyl)-7-methoxyquinoline may serve as effective linkers between target-binding warheads and E3 ligase recruiters in these innovative therapeutic modalities.
As the field progresses, researchers emphasize the need for comprehensive toxicological profiling of compounds derived from this scaffold. Recent computational studies using AI-powered predictive models have begun to address this need, providing valuable insights into potential safety concerns and guiding the design of safer derivatives. These developments position 73863-49-7 as a compound of continuing importance in medicinal chemistry research and drug discovery efforts.
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